molecular formula C19H28BrNO B13765091 N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide CAS No. 6276-85-3

N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide

Cat. No.: B13765091
CAS No.: 6276-85-3
M. Wt: 366.3 g/mol
InChI Key: KRSFCWYZTPFFKG-UHFFFAOYSA-M
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Description

N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is a quaternary ammonium compound with a molecular formula of C19H28BrNO. This compound is known for its unique structure, which includes a naphthalene ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide typically involves the reaction of N,N,N-triethylamine with 2-[(naphthalen-1-yl)methoxy]ethan-1-ol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.

Scientific Research Applications

N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Triethyl-2-[(naphthalen-2-yl)methoxy]ethan-1-aminium bromide
  • N,N,N-Triethyl-2-[(phenyl)methoxy]ethan-1-aminium bromide

Uniqueness

N,N,N-Triethyl-2-[(naphthalen-1-yl)methoxy]ethan-1-aminium bromide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

6276-85-3

Molecular Formula

C19H28BrNO

Molecular Weight

366.3 g/mol

IUPAC Name

triethyl-[2-(naphthalen-1-ylmethoxy)ethyl]azanium;bromide

InChI

InChI=1S/C19H28NO.BrH/c1-4-20(5-2,6-3)14-15-21-16-18-12-9-11-17-10-7-8-13-19(17)18;/h7-13H,4-6,14-16H2,1-3H3;1H/q+1;/p-1

InChI Key

KRSFCWYZTPFFKG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCOCC1=CC=CC2=CC=CC=C21.[Br-]

Origin of Product

United States

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